molecular formula C16H17NO4 B1210674 Nangustine

Nangustine

Cat. No.: B1210674
M. Wt: 287.31 g/mol
InChI Key: SZJIAQIHDKIFGC-NOXHYTERSA-N
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Description

Nangustine is a montanine-type alkaloid first isolated from Narcissus angustifolius subsp. transcarpathicus (Amaryllidaceae) . It belongs to the 5,11-methanomorphanthridine structural class, distinguished by a unique C-3/C-4 substitution pattern, which differentiates it from other montanine alkaloids . Its molecular formula is C₁₆H₁₇NO₄, with a molecular weight of 287.32 g/mol. Physical characteristics include a melting point of 261°C and an optical rotation of [α]D²⁰ = −69.6° .

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

(1S,13R,14S,15S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraene-14,15-diol

InChI

InChI=1S/C16H17NO4/c18-12-2-1-9-11-6-17(15(9)16(12)19)5-8-3-13-14(4-10(8)11)21-7-20-13/h1,3-4,11-12,15-16,18-19H,2,5-7H2/t11-,12+,15-,16-/m1/s1

InChI Key

SZJIAQIHDKIFGC-NOXHYTERSA-N

SMILES

C1C=C2C3CN(C2C(C1O)O)CC4=CC5=C(C=C34)OCO5

Isomeric SMILES

C1C=C2[C@H]3CN([C@H]2[C@@H]([C@H]1O)O)CC4=CC5=C(C=C34)OCO5

Canonical SMILES

C1C=C2C3CN(C2C(C1O)O)CC4=CC5=C(C=C34)OCO5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Montanine-type alkaloids share a core 5,11-methanomorphanthridine skeleton but exhibit structural and functional variations. Below is a detailed comparison of nangustine with key analogs:

Structural Comparison

Compound Molecular Formula Key Structural Features Source Plant Reference
This compound C₁₆H₁₇NO₄ C-3/C-4 substitution Narcissus angustifolius
Montanine C₁₇H₁₉NO₄ C-2 hydroxyl group; no C-3/C-4 substitution Rhodophiala bifida, Narcissus spp.
Pancracine C₁₆H₁₇NO₃ C-1 methoxy group Narcissus spp., Hippeastrum spp.
Antimicrobial Activity
  • Montanine: Exhibits broad-spectrum antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus epidermidis .
  • Pancracine: Active against S. aureus, P. aeruginosa, and Candida albicans .
  • This compound: No reported antimicrobial activity in existing studies .
Antiparasitic Activity
  • Pancracine: Demonstrates moderate activity against Trypanosoma brucei rhodesiense (IC₅₀ = 12.5 µM) and Plasmodium falciparum (IC₅₀ = 18.7 µM) but is inactive against Leishmania donovani .
  • This compound: Inactive against T. brucei, T. cruzi, L. donovani, and P. falciparum in vitro .
Anti-Inflammatory and Antirheumatic Activity
  • This compound: No reported anti-inflammatory or antirheumatic effects .

Pharmacological Potential

  • Montanine : Prioritized for drug development due to dual antimicrobial and anti-inflammatory properties. A 2020 patent highlights its extraction optimization for treating arthritis and sepsis .
  • Pancracine: Investigated for antiproliferative effects in cancer cells (e.g., A549 lung adenocarcinoma) and apoptosis induction in leukemia cells .
  • This compound: Limited pharmacological utility reported to date, though its structural novelty warrants further exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nangustine
Reactant of Route 2
Nangustine

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